molecular formula C17H17N3O5S B2832583 methyl (4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)carbamate CAS No. 1448135-72-5

methyl (4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)carbamate

Cat. No.: B2832583
CAS No.: 1448135-72-5
M. Wt: 375.4
InChI Key: DBKXUNMNBIUEJS-UHFFFAOYSA-N
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Description

Methyl (4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a carbamate group, a sulfamoyl group, and an indolinone moiety

Biochemical Analysis

Biochemical Properties

Indole derivatives, which this compound is a part of, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that methyl (4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)carbamate may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)carbamate typically involves multiple steps:

    Formation of the Indolinone Moiety: The indolinone structure can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring system.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the indolinone derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Carbamate Formation: The final step involves the reaction of the sulfamoyl-indolinone intermediate with methyl chloroformate in the presence of a base to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indolinone moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form various oxidized derivatives.

    Reduction: Reduction of the indolinone can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Oxidized indolinone derivatives.

    Reduction: Reduced indolinone derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, methyl (4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as proteins and nucleic acids is of significant interest.

Medicine

In medicine, the compound is being investigated for its anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in animal models.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)carbamate: Unique due to its combination of indolinone, sulfamoyl, and carbamate groups.

    Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole structure but lacks the sulfamoyl and carbamate groups.

    Sulindac: Another anti-inflammatory drug with a similar indole structure but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl N-[4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-20-15-8-5-13(9-11(15)10-16(20)21)19-26(23,24)14-6-3-12(4-7-14)18-17(22)25-2/h3-9,19H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKXUNMNBIUEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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